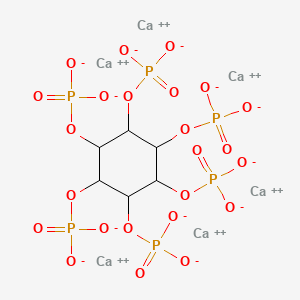
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one
Vue d'ensemble
Description
The compound with the identifier sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is known as lipase. Lipase is an enzyme that catalyzes the hydrolysis of fats (lipids). It plays a crucial role in the digestion, transport, and processing of dietary lipids in most, if not all, living organisms. Lipases are essential for the breakdown of fats into fatty acids and glycerol, which can then be absorbed by the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lipase can be produced through various methods, including microbial fermentation and extraction from animal tissues. Microbial fermentation is the most common method due to its efficiency and cost-effectiveness. The process involves cultivating microorganisms such as bacteria, fungi, or yeast that naturally produce lipase. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize enzyme production.
Industrial Production Methods: In industrial settings, lipase production typically involves large-scale fermentation processes. The microorganisms are grown in bioreactors under controlled conditions. After fermentation, the lipase is extracted and purified using techniques such as centrifugation, filtration, and chromatography. The purified enzyme is then formulated into various products for use in different applications.
Analyse Des Réactions Chimiques
Types of Reactions: Lipase primarily catalyzes the hydrolysis of triglycerides into fatty acids and glycerol. This reaction is essential for lipid digestion and absorption in the gastrointestinal tract. Lipase can also catalyze other reactions, including esterification and transesterification, which are important in the production of biodiesel and other industrial processes.
Common Reagents and Conditions: The hydrolysis reaction catalyzed by lipase typically requires the presence of water and occurs at a specific pH and temperature. The optimal conditions for lipase activity vary depending on the source of the enzyme. For example, lipases from different microorganisms may have different pH and temperature optima.
Major Products Formed: The primary products of lipase-catalyzed hydrolysis are fatty acids and glycerol. These products are essential for various metabolic processes in the body. In industrial applications, lipase can be used to produce biodiesel, which is a renewable and environmentally friendly fuel.
Applications De Recherche Scientifique
Lipase has a wide range of applications in scientific research and industry. In the field of chemistry, lipase is used as a biocatalyst for the synthesis of various compounds. In biology and medicine, lipase is used to study lipid metabolism and to develop treatments for conditions such as obesity and hyperlipidemia. In the food industry, lipase is used to enhance the flavor and texture of dairy products and to improve the shelf life of baked goods.
Mécanisme D'action
Lipase exerts its effects by binding to lipid molecules and catalyzing their hydrolysis. The enzyme has a specific active site that interacts with the lipid substrate, facilitating the breakdown of triglycerides into fatty acids and glycerol. The molecular targets of lipase include triglycerides and other lipid molecules. The pathways involved in lipase activity include the digestion and absorption of dietary fats in the gastrointestinal tract.
Comparaison Avec Des Composés Similaires
Lipase is unique in its ability to catalyze the hydrolysis of triglycerides. Other similar enzymes include phospholipase and esterase, which also catalyze the hydrolysis of lipid molecules but have different substrate specificities and reaction mechanisms. Phospholipase, for example, specifically targets phospholipids, while esterase catalyzes the hydrolysis of ester bonds in a wide range of substrates.
List of Similar Compounds:- Phospholipase
- Esterase
- Cholesterol esterase
Lipase stands out due to its specificity for triglycerides and its crucial role in lipid metabolism.
Propriétés
IUPAC Name |
sodium;(4Z)-3-hydroxy-4-(pyridin-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2.Na/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11;/h1-7,16H,(H,12,14);/q;+1/b13-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUIMCIEOCSJF-CHHCPSLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=C2C=CC(=O)C=C2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C\2/C=CC(=O)C=C2O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3NaO2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3-Dimethoxy-1-[[methylidene-(4-methylphenyl)-oxo-lambda6-sulfanyl]oxymethyl]cyclobutyl]methyl 4-methylbenzenesulfonate](/img/structure/B8036450.png)





![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8036520.png)


![ethanesulfonic acid;methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B8036531.png)


![(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8036547.png)

